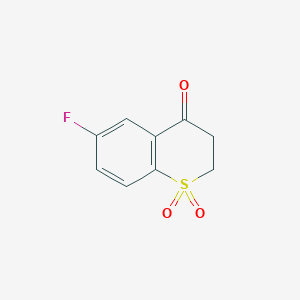

6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorochrome Utilization in Biological Research

Fluorochromes, such as 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, have become indispensable in biological research for their role as reporter molecules. Their applications extend to multispectral photoacoustic imaging, where they enable the imaging of depth-resolved distributions in small animals with high sensitivity and spatial resolution. This approach facilitates the differentiation of chromophores and fluorochromes, enhancing the visualization of functional and molecular information in vivo (Razansky, Vinegoni, & Ntziachristos, 2007).

Enhancement in Analytical Chemistry

In analytical chemistry, the compound has shown potential in enhancing thiochrome-based peroxide measurements. Thiochrome, a fluorescent product of enzyme-mediated oxidations, benefits from the presence of fluorine-containing compounds in the reaction mixture, leading to a significant increase in the yield of thiochrome. This enhancement is critical for the sensitive fluorometric measurements of peroxides, providing a path to increase the sensitivity of important assay methods (Jianzhong Li et al., 2003).

Applications in Chemical Synthesis

The compound's unique properties are also leveraged in chemical synthesis, particularly in reactions involving fluorocarbon complexes. The interaction of these complexes with nucleophiles has been explored for regioselective carbon-fluorine bond cleavage reactions. This process is instrumental in the synthesis of various organic compounds, highlighting the versatility and reactivity of fluorine-containing reagents in facilitating complex chemical transformations (Park, Pontier-Johnson, & Roundhill, 1990).

Fluorination Techniques

Electrophilic fluorination techniques have seen advancements through the use of hypervalent iodine reagents derived from fluoride. These reagents, stabilized by fluorine-containing compounds like 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, offer a novel approach to the monofluorination and difluorination of ketones. Such methodologies are pivotal in expanding the toolkit for synthesizing fluorinated organic molecules, which are of significant interest in pharmaceutical and material sciences (Geary, Hope, Singh, & Stuart, 2013).

特性

IUPAC Name |

6-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULHFQMJFXBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)